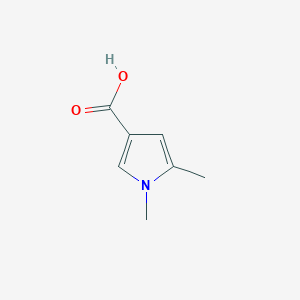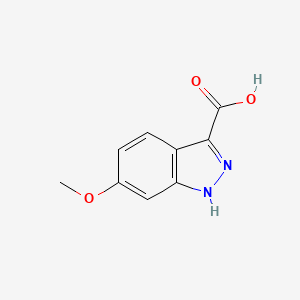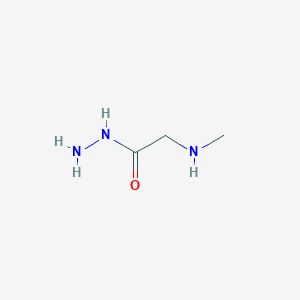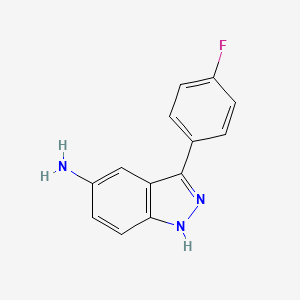
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted at the 1 and 5 positions with methyl groups and at the 3 position with a carboxylic acid group .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
A series of novel derivatives of 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized. These compounds are produced via the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. The formation of these compounds involves condensation with acetophenone derivatives. The process benefits from an easy work-up procedure and minimal side product formation (Hublikar et al., 2019).
Antimicrobial Activities
The synthesized derivatives demonstrate significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in the structure. Notably, introducing a methoxy group into the structure further enhances the antimicrobial activity. This insight provides a promising avenue for the development of new therapeutic tools and antimicrobial agents (Hublikar et al., 2019).
Spectroscopic Analysis and Quantum Chemical Approaches
Synthesis and Spectroscopic Analysis
Various derivatives of this compound, such as ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been synthesized and characterized through spectroscopic methods like FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy. Quantum chemical calculations reveal that these reactions are exothermic and spontaneous at room temperature. The vibrational analysis indicates the formation of dimers in the solid state through multiple interactions (Singh et al., 2013).
Chemical Reactivity and Non-Linear Optical Properties
Derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been studied for their vibrational shifts, indicating dimer formation and hydrogen bonding analysis. These derivatives also display a considerable first hyperpolarizability, suggesting their potential use as non-linear optical materials. The calculated reactivity descriptors indicate these compounds as suitable candidates for forming new heterocyclic compounds (Singh et al., 2014)
Molecular Structure and Chemical Reactivity
Structural Characterization and Computational Study
Compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been synthesized, with their formation and properties evaluated by quantum chemical calculations. These studies reveal that the formation of these compounds is exothermic and spontaneous at room temperature, with vibrational analysis indicating the formation of dimers through heteronuclear double hydrogen bonding. These compounds also exhibit strong electrophilic properties, and analyses like Fukui functions and electrophilicity indices help identify reactive sites within the molecule (Singh et al., 2013).
Molecular Interaction and Dimer Formation
Molecular Interaction Analysis
A novel compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and analyzed through a combined experimental and quantum chemical approach. The formation of this compound is considered exothermic and spontaneous at room temperature. Vibrational analysis indicates the formation of dimers in the solid state by intermolecular heteronuclear hydrogen bonding. The binding energy of the dimer is calculated using density functional theory (DFT) calculations, and topological parameters at bond critical points are calculated to analyze the strength and nature of various types of interactions in the dimer (Singh et al., 2013).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been shown to impact a variety of biological pathways
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting that this compound may have similar effects .
Analyse Biochimique
Biochemical Properties
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain tyrosine kinases, such as VEGF-R2 and PDGF-Rbeta, which are crucial in cell signaling pathways . These interactions can influence various biochemical processes, including phosphorylation and signal transduction, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tyrosine kinases can lead to alterations in downstream signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes involved in these pathways, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to tyrosine kinases can inhibit their activity, leading to a decrease in phosphorylation events and subsequent downstream signaling . This inhibition can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, organ dysfunction, and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and efficacy, making it essential to study these processes for potential therapeutic use.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Propriétés
IUPAC Name |
1,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHWYDVJHRDYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261119 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445950-80-0 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)








